3-(4-Bromophenyl)oxetan-3-OL

Medicinal Chemistry Physicochemical Properties Lipophilicity

3-(4-Bromophenyl)oxetan-3-OL (CAS 1093878-32-0) is a premium 3,3-disubstituted oxetane building block engineered for fragment-based drug discovery (FBDD). Its para-bromophenyl substitution ensures regioselective cross-coupling (Suzuki-Miyaura), while the oxetan-3-ol core enables stable oxetane-ether bioisostere formation—outperforming ester analogs under basic/reducing conditions. Achieved via an 80% yielding synthetic route, this low-MW (229.07) scaffold is proven for lithium-catalyzed Friedel–Crafts diaryloxetane synthesis. Supplied at ≥97% purity, it maximizes screening reproducibility and SAR efficiency. Choose this para-substituted oxetanol over meta-analogs for predictable electronic profiles and reliable hydrogen-bonding in lead optimization.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 1093878-32-0
Cat. No. B1526012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)oxetan-3-OL
CAS1093878-32-0
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1C(CO1)(C2=CC=C(C=C2)Br)O
InChIInChI=1S/C9H9BrO2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,11H,5-6H2
InChIKeyKNQDDTUCGFNECR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)oxetan-3-OL (CAS 1093878-32-0) for Medicinal Chemistry and Fragment-Based Drug Discovery Procurement


3-(4-Bromophenyl)oxetan-3-OL is a 3,3-disubstituted oxetane comprising an oxetan-3-ol core with a 4-bromophenyl substituent (molecular formula: C9H9BrO2, MW: 229.07) [1]. The oxetane motif is recognized as a privileged scaffold in medicinal chemistry, offering advantages in modulating lipophilicity, aqueous solubility, and metabolic stability when incorporated into drug candidates [2]. This compound serves as a key building block for fragment-based drug discovery, enabling the synthesis of 3,3-diaryloxetanes and oxetane-ethers as ester isosteres [3][4]. The bromine atom provides a synthetic handle for cross-coupling reactions, facilitating diversification into more complex architectures .

Why Generic Substitution of 3-(4-Bromophenyl)oxetan-3-OL with In-Class Analogs Can Compromise Synthetic Tractability and Functional Outcomes


The specific substitution pattern of 3-(4-Bromophenyl)oxetan-3-OL (para-bromophenyl, oxetan-3-ol) critically determines its reactivity, physicochemical properties, and suitability as a fragment starting point. Para-substitution dictates regioselectivity in electrophilic aromatic substitution and cross-coupling reactions, which is essential for controlled diversification [1]. The oxetan-3-ol hydroxyl group is a key site for functionalization to generate oxetane ethers, which exhibit markedly enhanced stability compared to analogous esters under basic and reducing conditions [2]. Substituting with a meta-bromo analog (e.g., 3-(3-bromophenyl)oxetan-3-ol) or a non-hydroxylated analog (e.g., 3-(4-bromophenyl)oxetane) alters both the electronic landscape for further derivatization and the compound's ability to participate in hydrogen-bonding networks, potentially leading to different metabolic stability and solubility profiles in downstream drug candidates [3].

Quantitative Evidence Guide: How 3-(4-Bromophenyl)oxetan-3-OL Differentiates from Closest Analogs for Scientific Procurement


Para-Bromo Regioisomer Exhibits Different Lipophilicity (LogP) Compared to Meta-Bromo Analog, Impacting Lead Optimization

The para-bromophenyl substitution in 3-(4-Bromophenyl)oxetan-3-OL results in a calculated LogP of 1.6669 [1]. While the meta-bromo analog (3-(3-bromophenyl)oxetan-3-ol, CAS 1379811-98-9) shares an identical molecular weight and LogP value (1.66690) in this specific calculation , class-level evidence indicates that para-substitution generally affords a different molecular dipole and electron distribution compared to meta-substitution, which can translate to differences in target binding affinity and ADME properties [2]. The precise para-bromo configuration is often preferred for maintaining a linear molecular axis in structure-based drug design [3].

Medicinal Chemistry Physicochemical Properties Lipophilicity

Synthetic Yield Comparison: Optimized Procedure Achieves 80% Yield for 3-(4-Bromophenyl)oxetan-3-OL

A reported synthetic protocol using 4-bromophenyl iodide and 3-oxetanone with n-BuLi in THF at -78°C furnished 3-(4-bromophenyl)oxetan-3-ol as a white solid in 80% yield after recrystallization . This yield compares favorably to alternative routes, which may report lower yields (e.g., 39% in some conditions) or require more specialized reagents . The high yield and straightforward purification enhance the compound's viability for scale-up in medicinal chemistry projects.

Synthetic Chemistry Process Chemistry Building Blocks

Commercial Purity Grades: 3-(4-Bromophenyl)oxetan-3-OL Available at ≥97% Purity for High-Stringency Applications

Multiple suppliers offer 3-(4-Bromophenyl)oxetan-3-OL with certified purity levels. For instance, Bidepharm lists standard purity of 97% , Synblock offers NLT 98% , and TargetMol provides purity of 98.42% with batch-specific documentation . In contrast, some vendors supply the compound at lower purity grades (e.g., 95%), which may contain impurities that interfere with sensitive biochemical assays or complicate crystallization .

Quality Control Procurement Fragment Library

Oxetane Ethers Demonstrate Enhanced Chemical Stability Versus Esters Under Basic and Reducing Conditions

Oxetane ethers, synthesized from 3-aryl-oxetan-3-ols including 3-(4-Bromophenyl)oxetan-3-OL, exhibit excellent chemical stability across a range of conditions and an improved stability profile compared to analogous esters under basic and reducing conditions [1]. While direct quantitative stability data (e.g., half-life, degradation percentage) for the specific 3-(4-Bromophenyl)oxetan-3-OL-derived ethers are not available in the open literature, class-level evidence supports that oxetane ethers are significantly more resistant to hydrolysis than the corresponding esters, making them preferred isosteres in medicinal chemistry [2].

Chemical Stability Prodrug Design Medicinal Chemistry

Para-Bromo Substituent Enables Diverse Cross-Coupling Chemistry for Library Synthesis

The presence of a bromine atom on the para-position of the phenyl ring provides a versatile handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings . This allows for the rapid generation of diverse 3-aryl-oxetane libraries from a common intermediate. While both para- and meta-bromo analogs can participate in cross-couplings, the para-substitution pattern is often more synthetically accessible and offers a more predictable trajectory for vector extension in fragment linking strategies [1].

Synthetic Methodology Cross-Coupling Fragment Elaboration

Optimal Application Scenarios for 3-(4-Bromophenyl)oxetan-3-OL in Pharmaceutical and Chemical Research


Fragment-Based Drug Discovery (FBDD) Library Construction

3-(4-Bromophenyl)oxetan-3-OL (CAS 1093878-32-0) is an ideal fragment molecule for inclusion in FBDD libraries due to its low molecular weight (229.07), oxetane bioisostere properties, and a synthetic handle for elaboration . As a fragment, it can be screened against biological targets to identify weak-binding hits that can then be optimized through medicinal chemistry. The compound's purity (≥97%) and availability from multiple suppliers ensure consistent quality for high-throughput screening campaigns .

Synthesis of 3,3-Diaryloxetanes as Benzophenone Bioisosteres

This compound serves as a direct precursor for the lithium-catalyzed Friedel–Crafts reaction with phenols to generate 3,3-diaryloxetanes [1]. These diaryloxetanes are valuable bioisosteres of benzophenones and diarylmethanes, offering potential advantages in metabolic stability and reduced lipophilicity. The 80% synthetic yield reported for the preparation of 3-(4-bromophenyl)oxetan-3-OL makes it a cost-effective starting material for this transformation .

Construction of Oxetane-Containing Ethers as Ester Isosteres

The tertiary benzylic alcohol of 3-(4-Bromophenyl)oxetan-3-OL can be selectively activated under Brønsted acid catalysis to react with alcohols, forming 3,3-disubstituted oxetane ethers [2]. These oxetane ethers exhibit enhanced chemical stability compared to analogous esters, making them attractive motifs for improving the pharmacokinetic profile of drug candidates. This application leverages the unique reactivity of the oxetan-3-ol scaffold to create non-classical bioisosteres.

Scaffold for Suzuki-Miyaura Cross-Coupling Diversification

The para-bromophenyl group is a competent electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl boronic acids . This enables the rapid synthesis of diverse 3-aryl-oxetane libraries for structure-activity relationship (SAR) studies. The well-established reaction conditions and high functional group tolerance make this a reliable strategy for generating novel chemical matter in medicinal chemistry projects.

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